Reversed Regioselectivity in Pd-Catalyzed Stille Coupling: Nitro vs. Amino Substitution at C3
The presence of a nitro group at the 5-position (equivalent to C3 in the referenced study) reverses the site-selectivity of Stille coupling on 2,4-dichloropyridine scaffolds. The study directly compares 2,4-dichloro-5-nitropyridine (nitro-substituted) with 3-amino-2,4-dichloropyridine (amino-substituted) under identical reaction conditions [1].
| Evidence Dimension | Regioselectivity of Stille coupling (C2 vs. C4 selectivity) |
|---|---|
| Target Compound Data | Absolute selectivity for coupling at C4 |
| Comparator Or Baseline | 3-Amino-2,4-dichloropyridine: Absolute selectivity for coupling at C2 |
| Quantified Difference | Complete reversal of site-selectivity (C2 vs. C4 preference) |
| Conditions | (Ph3P)2PdCl2-catalyzed Stille coupling with 2-furyl(tributyl)tin in toluene at reflux |
Why This Matters
This orthogonal selectivity enables sequential, unambiguous functionalization of the pyridine core, which is essential for constructing diverse chemical libraries in drug discovery without resorting to protecting group strategies.
- [1] Dahle, K. E., et al. (2011). Reactivity and regioselectivity in Stille couplings of 3-substituted 2,4-dichloropyridines. Tetrahedron Letters, 52(4), 523-525. View Source
